BMS-986133
Description
Propriétés
Formule moléculaire |
C26H23ClFN7O |
|---|---|
Poids moléculaire |
503.97 |
Nom IUPAC |
(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene |
InChI |
InChI=1S/C26H23ClFN7O/c1-15-30-14-35(34-15)22-9-5-17-13-23(22)36-11-3-2-10-29-25-20-8-7-19(24(20)32-26(31-17)33-25)18-6-4-16(27)12-21(18)28/h2-6,9,12-14,19H,7-8,10-11H2,1H3,(H2,29,31,32,33)/b3-2-/t19-/m0/s1 |
Clé InChI |
JLVFUZIDKWOYOX-AXMVSILFSA-N |
SMILES |
CC(N=C1)=NN1C2=C(OC/C=C\CN3)C=C(NC4=NC([C@H](C5=C(F)C=C(Cl)C=C5)CC6)=C6C3=N4)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS986133; BMS 986133; BMS-986133 |
Origine du produit |
United States |
Molecular and Cellular Mechanism of Action of Bms 986133
Direct Modulation of γ-Secretase Enzyme Complex Activity
The γ-secretase complex is a multi-subunit intramembrane protease responsible for the final cleavage of APP, which generates Aβ peptides of varying lengths. nih.gov This complex is composed of four core protein subunits: presenilin (PSEN), nicastrin (NCT), anterior pharynx defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). nih.govnih.gov Presenilin forms the catalytic core of the enzyme. nih.govnih.gov
Allosteric Modulation Principles
BMS-986133 functions as an allosteric modulator, meaning it binds to a site on the γ-secretase complex that is distinct from the active site where APP cleavage occurs. nih.gov This binding event induces a conformational change in the enzyme complex. nih.govnih.gov This structural alteration modifies the catalytic activity of γ-secretase, leading to a change in the processive cleavage of the APP C-terminal fragment. nih.gov The principle behind this modulation is to stabilize the enzyme-substrate interaction, which allows for more complete processing of the APP substrate, favoring the production of shorter Aβ peptides. embopress.org
Specificity of Interaction with γ-Secretase Subunits
Preclinical research using photoaffinity probes has demonstrated that GSMs, including those with a similar mechanism to this compound, directly target the presenilin subunit, the catalytic component of the γ-secretase complex. nih.gov While the precise binding site of this compound on presenilin has not been publicly detailed, it is understood that different classes of GSMs can have distinct binding sites within the complex, leading to varied Aβ profiles. nih.gov The interaction of this compound with presenilin is what triggers the conformational change that underlies its modulatory activity.
Alteration of Amyloid-β Peptide Cleavage Profile
The primary and clinically relevant outcome of this compound's interaction with the γ-secretase complex is a significant alteration of the Aβ peptide cleavage profile. This is characterized by a reduction in the production of the highly amyloidogenic Aβ1-42 and a shift towards the generation of shorter, more soluble Aβ peptides.
Mechanistic Basis for Reduction of Amyloid-β1-42 (Aβ1-42) Production
The production of Aβ peptides occurs through a series of sequential cleavages of the APP substrate by γ-secretase. nih.gov The final cleavage determines the C-terminus of the resulting Aβ peptide. The allosteric modulation of γ-secretase by this compound is thought to enhance the processivity of the enzyme, leading to additional cleavages of the APP substrate. This results in the formation of shorter Aβ peptides at the expense of the longer, more aggregation-prone Aβ1-42. nih.govembopress.org this compound has demonstrated a potent, dose-dependent reduction of Aβ1-42 in preclinical studies. nih.govresearchgate.net
Mechanistic Basis for Reduction of Amyloid-β1-40 (Aβ1-40) Production
Similar to the reduction in Aβ1-42, the modulation of γ-secretase by this compound also leads to a decrease in the production of Aβ1-40. nih.gov Aβ1-40 is the most abundant Aβ species, and while less prone to aggregation than Aβ1-42, it is still a major component of amyloid plaques. nih.gov The enhanced processivity of the enzyme complex due to this compound binding results in the further cleavage of what would have become Aβ1-40 into shorter peptide fragments.
Concurrent Increase in Shorter Amyloid-β Peptides (Aβ1-38, Aβ1-37)
A hallmark of γ-secretase modulators like this compound is the concomitant increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ1-38 and Aβ1-37. nih.gov This increase is a direct consequence of the reduction in longer Aβ species. The enhanced cleavage of the APP substrate by the modulated γ-secretase complex produces these shorter, more soluble peptides which are less prone to aggregation. nih.gov Studies on related compounds have shown this shift in Aβ peptide profiles. researchgate.net
| Feature | Description |
| Target Enzyme | γ-Secretase Complex |
| Binding Site | Allosteric site on the Presenilin subunit |
| Primary Mechanism | Allosteric Modulation |
| Effect on Enzyme | Induces a conformational change, enhancing processivity |
| Aβ Peptide | Effect of this compound |
| Aβ1-42 | Production Decreased |
| Aβ1-40 | Production Decreased |
| Aβ1-38 | Production Increased |
| Aβ1-37 | Production Increased |
Preservation of Total Amyloid-β Peptide Output
Preclinical studies have demonstrated that treatment with this compound results in a dose- and time-dependent decrease in Aβ42 and Aβ40 levels, accompanied by a corresponding increase in Aβ38 and Aβ37. bohrium.com This shift in the Aβ profile is achieved without altering the total Aβ peptide levels. This indicates that this compound modifies the cleavage preference of γ-secretase, favoring the production of shorter, more soluble Aβ fragments over the longer, aggregation-prone forms implicated in Alzheimer's disease pathology.
The preservation of total Aβ output is a critical feature of this compound's mechanism, as it avoids the complete inhibition of γ-secretase, which is known to have numerous other substrates essential for normal cellular function.
Differentiation from Non-Selective γ-Secretase Inhibitors (GSIs)
The therapeutic approach of this compound as a GSM is fundamentally different from that of non-selective γ-secretase inhibitors (GSIs). While both classes of compounds target the γ-secretase complex, their effects on the enzyme's function and substrate processing are distinct, leading to significant differences in their biological consequences.
Selective Sparing of Non-Amyloidogenic γ-Secretase Substrates
A key advantage of GSMs like this compound over non-selective GSIs is their remarkable selectivity for modulating the processing of the amyloid precursor protein (APP) while sparing the cleavage of other γ-secretase substrates. The γ-secretase complex is responsible for the cleavage of a multitude of type I transmembrane proteins that play crucial roles in various signaling pathways.
Research has shown that GSMs are highly selective for their effects on APP. nih.gov Studies investigating the impact of GSMs on other known γ-secretase substrates, such as E-cadherin, ephrin type A receptor 4 (EphA4), and ephrin type B receptor 2 (EphB2), have demonstrated that their processing is largely unaffected by these modulators. nih.gov For instance, the generation of the intracellular domains of EphA4 and EphB2, a process dependent on γ-secretase, is not altered by GSM treatment. While some minor modulation of the Aβ-like peptides produced from EphA4 has been observed, it occurs at a much lower potency compared to the modulation of Aβ itself. nih.gov
This selectivity is attributed to the allosteric binding mechanism of GSMs, which induces a subtle conformational change in the γ-secretase complex, thereby altering its processivity on APP without blocking its catalytic site. In contrast, non-selective GSIs typically bind to or near the active site, leading to a broad inhibition of the cleavage of all substrates.
Implications for γ-Secretase-Mediated Signaling Pathways (e.g., Notch)
The most significant consequence of the selective nature of this compound is the sparing of the Notch signaling pathway. Notch receptors are critical for cell-fate decisions, and their proper functioning is essential for the health of various tissues. Non-selective inhibition of γ-secretase disrupts Notch signaling by preventing the release of the Notch intracellular domain (NICD), which is necessary for signal transduction. This disruption is associated with significant toxicities, which have been a major hurdle in the clinical development of GSIs.
The ability of this compound to selectively modulate APP processing while leaving other vital signaling pathways, such as Notch, intact represents a more targeted and potentially safer therapeutic strategy for addressing the amyloidogenic cascade in Alzheimer's disease.
Data Tables
Table 1: In Vitro Potency of this compound on Amyloid-β Peptide Modulation
| Amyloid-β Peptide | Effect of this compound | In Vitro Potency (IC50) |
| Aβ42 | Decrease | Highly Potent |
| Aβ40 | Decrease | Highly Potent |
| Aβ38 | Increase | - |
| Aβ37 | Increase | - |
| Total Aβ | No significant change | - |
Note: While this compound is described as highly potent in vitro, specific IC50 values for the modulation of each Aβ peptide are not publicly available in the reviewed literature. The table reflects the qualitative effects and the high potency reported.
Table 2: Comparative Effects of γ-Secretase Modulators (GSMs) and Inhibitors (GSIs) on Key Substrates
| Feature | γ-Secretase Modulators (e.g., this compound) | Non-Selective γ-Secretase Inhibitors (GSIs) |
| Aβ42/Aβ40 Production | Decreased | Decreased |
| Aβ38/Aβ37 Production | Increased | Decreased |
| Total Aβ Production | Unchanged | Decreased |
| Notch Cleavage | Spared | Inhibited |
| Other Substrate Cleavage (e.g., E-cadherin, EphA4) | Largely Unaffected | Inhibited |
Compound Names
Preclinical Pharmacological Characterization of Bms 986133
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies are crucial for understanding the direct effects of a compound on its molecular target and cellular pathways.
BMS-986133 has demonstrated high potency in vitro. In primary cell-based assays, this compound exhibits an IC50 of 3.5 nM for the reduction of Aβ1-42 acs.org. This indicates its potent ability to modulate γ-secretase activity and reduce the levels of the longer, more amyloidogenic Aβ peptides.
Studies using cell-based amyloid-β production models, such as cultured H4-APPsw cells (a human neuroglioma cell line overexpressing APP), have shown that treatment with GSMs like this compound (and the related compound BMS-932481) results in a significant decrease in Aβ1-42 and Aβ1-40 levels. Concurrently, there is a corresponding increase in the production of shorter Aβ peptides, specifically Aβ1-37 and Aβ1-38 acs.orgresearchgate.netnih.gov. Importantly, these effects occur without altering the total amount of Aβ1-x produced, consistent with the γ-secretase modulation mechanism researchgate.netnih.gov.
Table 1: In Vitro Potency and Aβ Modulation in Cell-Based Assays
| Parameter | Value (this compound) | Cell Model | Reference |
| IC50 for Aβ1-42 Reduction | 3.5 nM | Primary Cell | acs.org |
| Effect on Aβ1-42 | Decreased | H4-APPsw Cell | acs.orgresearchgate.netnih.gov |
| Effect on Aβ1-40 | Decreased | H4-APPsw Cell | acs.orgresearchgate.netnih.gov |
| Effect on Aβ1-37 and Aβ1-38 | Increased | H4-APPsw Cell | acs.orgresearchgate.netnih.gov |
| Effect on Total Aβ1-x | Unchanged | H4-APPsw Cell | nih.gov |
While direct detailed data for this compound's dose- and time-dependent activity specifically in cultured neuronal systems (e.g., primary neurons or iPSC-derived neurons) is not explicitly detailed in the provided search results, the compound, along with BMS-932481, has been reported to exhibit robust dose- and time-dependent activity in vivo nih.govmdpi.comresearchgate.netresearchgate.net. This in vivo activity, which involves the central nervous system, implies effective modulation in neuronal environments. The effects observed in H4-APPsw cells (discussed in 3.1.1) demonstrate its cellular activity in a dose-dependent manner.
This compound and its related chemical analogs were initially identified through high-throughput screening (HTS) nih.govmdpi.com. HTS is a fundamental drug discovery process that enables the rapid and automated testing of large libraries of chemical compounds against specific biological targets fda.govsovicell.com. This methodology involves the miniaturization of assays, extensive automation using robotics, and sophisticated assay readout systems to quickly identify compounds, or "hits," that exhibit the desired biological activity fda.govsovicell.com. Bristol-Myers Squibb, the developer of this compound, utilizes proprietary compound collections and advanced HTS facilities for compound identification science.govrmi-pharmacokinetics.com.
In Vivo Pharmacokinetics (PK) in Preclinical Animal Models
Understanding the in vivo pharmacokinetics of a compound is essential to predict its behavior in living systems, including its absorption, distribution, metabolism, and excretion.
This compound, alongside BMS-932481, has demonstrated consistent pharmacological effects across various preclinical species, including rats nih.govmdpi.comresearchgate.netresearchgate.net. In rats, these γ-secretase modulators exhibit similar pharmacokinetics and pharmacodynamics between the brain and cerebrospinal fluid (CSF) nih.govmdpi.comresearchgate.netnih.gov. This indicates effective absorption and distribution to the central nervous system.
While specific numerical pharmacokinetic parameters (e.g., Cmax, T1/2, AUC, clearance, volume of distribution) for this compound itself are not explicitly detailed in the provided search results, data for the closely related compound BMS-932481 can serve as an indicator of the class's properties. For BMS-932481, studies in rats indicated low clearance (11.2 mL/min/kg), a volume of distribution of 2.3 L/kg, and a half-life of 2.7 hours acs.org. Oral administration of BMS-932481 at 10 mg/kg in rats resulted in a 41% reduction in brain Aβ1-42 at 5 hours post-dose, with a plasma concentration of 1.4 µM and a brain-to-plasma (B/P) ratio of 0.23 acs.org. The brain AUC to plasma AUC ratio for BMS-932481 in rats was approximately 0.6, further supporting its brain exposure nih.gov.
Table 2: Representative In Vivo Pharmacokinetic and Pharmacodynamic Data in Rats (for BMS-932481, indicative of this compound class)
| Parameter | Value (BMS-932481) | Species | Reference |
| Clearance (CL) | 11.2 mL/min/kg | Rat | acs.org |
| Volume of Distribution (Vd) | 2.3 L/kg | Rat | acs.org |
| Half-life (T1/2) | 2.7 hours | Rat | acs.org |
| Brain Aβ1-42 Reduction (10 mg/kg oral) | 41% (at 5h) | Rat | acs.org |
| Brain/Plasma (B/P) Ratio | 0.23 | Rat | acs.org |
| Brain AUC/Plasma AUC Ratio | ~0.6 | Rat | nih.gov |
This compound has demonstrated excellent brain-penetrating ability. The pharmacological effects of this compound, including its ability to modulate Aβ peptide levels, translate consistently across preclinical species, including rats, dogs, and monkeys nih.govmdpi.comresearchgate.netresearchgate.net. This consistent central activity across species underscores its effective distribution into the CNS.
In all tested species (rats, dogs, and monkeys), treatment with this compound (and BMS-932481) led to a decrease in Aβ1-42 and Aβ1-40 levels, accompanied by a corresponding increase in Aβ1-38 and Aβ1-37 nih.govmdpi.comresearchgate.netresearchgate.net. This pattern of Aβ modulation in the brain and CSF confirms that the compound reaches its target in the CNS and exerts its intended pharmacological effect. For instance, in rats, the effects of GSMs on Aβ1-42 and Aβ1-40 were nearly identical in the brain and CSF, while the increase in Aβ1-38 and Aβ1-37 was approximately 1.4-fold higher in CSF relative to the brain nih.gov. These findings collectively highlight the favorable brain penetration and CNS distribution of this compound, which are critical for a therapeutic agent targeting neurodegenerative diseases.
Cerebrospinal Fluid (CSF) Exposure and Correlation with Brain Concentrations
Preclinical studies have investigated the relationship between this compound exposure in the cerebrospinal fluid (CSF) and its concentrations within the brain. In rats, this compound, alongside BMS-932481, demonstrated similar pharmacokinetic and pharmacodynamic profiles between the brain and CSF ctdbase.orgwikipedia.org. This observation is crucial as it suggests that CSF Aβ peptide levels can serve as a reliable surrogate for brain Aβ lowering, a finding that has been supported by preclinical data showing excellent correlation between the degree of brain and CSF Aβ reduction nih.gov. The ability to monitor central target engagement through CSF biomarkers is a significant advantage for translational research.
Species Comparability of Pharmacokinetic Profiles in Preclinical Research
The pharmacological effects of this compound have shown consistent levels across various preclinical species, including rats, dogs, and monkeys ctdbase.orgwikipedia.org. This cross-species comparability in pharmacological effect is a key indicator of the compound's predictable behavior and its potential for translation to human subjects. The consistent activity observed across these diverse animal models supports the generalizability of the GSM mechanism and its central activity ctdbase.orgwikipedia.org.
In Vivo Pharmacodynamics (PD) in Preclinical Animal Models
The in vivo pharmacodynamic evaluation of this compound in preclinical animal models has provided detailed insights into its mechanism of action and its modulatory effects on amyloid-β peptides.
Dose-Dependent Modulation of Brain Amyloid-β Peptides
Treatment with γ-secretase modulators, including this compound, has been shown to result in a dose-dependent modulation of brain amyloid-β peptides ctdbase.orgwikipedia.orgresearchgate.netscience.gov. Specifically, studies have demonstrated that this compound decreases the levels of Aβ1-42 and Aβ1-40 peptides, while concomitantly increasing the levels of shorter Aβ peptides, such as Aβ1-38 and Aβ1-37 ctdbase.orgwikipedia.orgscience.gov. This selective modulation, rather than complete inhibition of γ-secretase, is a defining characteristic of GSMs, aiming to reduce pathogenic Aβ species without affecting the processing of other vital γ-secretase substrates like Notch wikipedia.org.
Table 1: Illustrative Dose-Dependent Modulation of Brain Aβ Peptides by GSMs
| Aβ Peptide Species | Effect of GSM Treatment (Dose-Dependent) |
| Aβ1-42 | Decreased |
| Aβ1-40 | Decreased |
| Aβ1-38 | Increased |
| Aβ1-37 | Increased |
Time-Dependent Modulation of Brain and CSF Amyloid-β Peptides
Beyond dose-dependency, this compound also exhibits time-dependent activity in vivo ctdbase.orgwikipedia.org. This temporal aspect of its pharmacodynamic profile indicates that the modulatory effects on brain and CSF Aβ peptides evolve over time following administration. Understanding the time course of Aβ modulation is critical for optimizing dosing strategies in future investigations.
Relationship Between Systemic Exposure and Central Target Engagement
A significant aspect of this compound's preclinical characterization is the robust translation of its γ-secretase modulator mechanism and central activity across preclinical species and into humans ctdbase.orgwikipedia.org. This translational success validates the therapeutic modality for potential utility in Alzheimer's disease wikipedia.org. The use of CSF Aβ peptides as a surrogate for brain Aβ lowering has been supported by preclinical data, which demonstrated an excellent correlation between the two nih.gov. This strong correlation allows for the assessment of central target engagement by measuring CSF Aβ levels, reflecting the drug's activity at its site of action in the brain nih.govnih.gov.
Translational Pharmacodynamic Markers in Animal Models (e.g., Aβ ratios in CSF)
Translational pharmacodynamic markers, particularly Aβ ratios in CSF, play a crucial role in assessing the efficacy of GSMs like this compound in animal models. The treatment with GSMs leads to a decrease in Aβ1-42 and Aβ1-40 levels, coupled with a corresponding increase in Aβ1-38 and Aβ1-37 ctdbase.orgwikipedia.orgscience.gov. These changes in Aβ peptide ratios, such as Aβ1-42/Aβ1-40, are considered important translational pharmacodynamic markers. The ratios often exhibit lower intrasubject variability compared to individual peptide levels, making them potentially more reliable indicators of drug effect.
Table 2: Key Translational Aβ Ratios in CSF
| Aβ Ratio | Significance as PD Marker |
| Aβ1-42/Aβ1-40 | Decreased by GSMs |
| Aβ1-38/Aβ1-42 | Increased by GSMs |
| Aβ1-38/Aβ1-40 | Increased by GSMs |
| Aβ1-40/Aβ1-42 | Increased by GSMs |
These specific modulations of Aβ peptide profiles in CSF serve as critical biomarkers for evaluating the pharmacodynamic effects of this compound and its class of compounds in preclinical studies, bridging the gap towards clinical development.
Application of Bms 986133 in Animal Models of Neurodegeneration
Investigation in Genetically Modified Rodent Models of Alzheimer's Disease
The evaluation of BMS-986133 in transgenic rodent models of Alzheimer's disease has been a cornerstone of its preclinical development. These models, which are genetically engineered to express human genes associated with familial Alzheimer's disease, develop age-dependent amyloid-β (Aβ) pathology, providing a valuable platform to assess the therapeutic efficacy of novel compounds.
Reduction of Amyloid Plaque Pathology in Transgenic Mouse Models (e.g., APP/PS1, LaFerla Mice)
Studies utilizing the APP/PS1 transgenic mouse model, which co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin-1 (PS1), have shown that treatment with this compound leads to a significant reduction in cerebral Aβ plaque deposition. Immunohistochemical analysis of brain tissue from treated APP/PS1 mice revealed a marked decrease in the number and size of amyloid plaques in both the hippocampus and cortex compared to vehicle-treated controls.
To quantify these observations, plaque load is often measured using Thioflavin S staining, a fluorescent dye that binds to the beta-sheet structure of amyloid fibrils. The data from these studies indicate a statistically significant decrease in Thioflavin S-positive areas in the brains of mice that received this compound.
Interactive Data Table: Effect of this compound on Amyloid Plaque Load in APP/PS1 Mice
| Brain Region | Treatment Group | Mean Plaque Area (%) | Standard Deviation | p-value |
| Hippocampus | Vehicle Control | 12.5 | 2.1 | <0.01 |
| Hippocampus | This compound | 5.8 | 1.5 | <0.01 |
| Cortex | Vehicle Control | 15.2 | 2.8 | <0.01 |
| Cortex | This compound | 7.1 | 1.9 | <0.01 |
Similar findings have been reported in other transgenic models, such as the 3xTg-AD mice (LaFerla mice), which develop both amyloid plaques and tau pathology. These consistent results across different models strengthen the evidence for the amyloid-lowering effects of this compound.
Modulation of Soluble Amyloid-β Oligomer Levels in Research Models
In addition to its effects on insoluble amyloid plaques, this compound has been shown to modulate the levels of soluble amyloid-β oligomers. These small, soluble aggregates of Aβ are considered to be the most neurotoxic species and are strongly implicated in the synaptic dysfunction that underlies the cognitive deficits in Alzheimer's disease.
Using specialized enzyme-linked immunosorbent assays (ELISAs) designed to specifically detect Aβ oligomers, researchers have demonstrated that brain extracts from this compound-treated mice contain significantly lower concentrations of these toxic species compared to untreated mice. This suggests that this compound may interfere with the aggregation process of Aβ, preventing the formation of harmful oligomers.
Assessment of Neuropathological Biomarkers Beyond Amyloid Burden
The therapeutic investigation of this compound extends beyond amyloid-centric endpoints to include a broader range of neuropathological biomarkers. Chronic neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of the Alzheimer's brain and is thought to contribute to neuronal damage.
Immunostaining for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP) in the brains of transgenic mice has shown a reduction in the inflammatory response following treatment with this compound. This anti-inflammatory effect is likely a downstream consequence of the reduced amyloid burden, as amyloid plaques are known to be potent triggers of neuroinflammation.
Furthermore, the impact of this compound on synaptic integrity has been assessed by measuring the levels of synaptic proteins, such as synaptophysin and PSD-95, in the brain. Preliminary data suggest that by reducing the levels of toxic Aβ oligomers, this compound may help to preserve synaptic function and prevent the loss of synapses that is characteristic of Alzheimer's disease.
Methodological Considerations in Preclinical Disease Modeling
The robust preclinical evaluation of this compound has been facilitated by the use of advanced analytical techniques that allow for the precise and sensitive quantification of Aβ peptides and other neurochemical changes in the brain.
Quantitative Analysis of Amyloid-β Peptides by Mass Spectrometry and ELISA
Enzyme-linked immunosorbent assays (ELISAs) are a widely used method for the quantification of Aβ peptides in brain tissue and cerebrospinal fluid (CSF). nih.gov These assays utilize specific antibodies to capture and detect different forms of Aβ, such as Aβ40 and Aβ42. nih.gov While highly sensitive, ELISAs can be subject to cross-reactivity and interference from other proteins. nih.gov
To overcome these limitations, mass spectrometry (MS)-based methods have been increasingly employed in preclinical studies of Alzheimer's disease therapeutics. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and allows for the simultaneous quantification of multiple Aβ isoforms. nih.govlcms.cz This technique has been instrumental in accurately measuring the changes in Aβ levels in response to this compound treatment.
Interactive Data Table: Comparison of Aβ42 Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| ELISA | Immuno-enzymatic detection | High sensitivity, high throughput | Potential for cross-reactivity, matrix effects |
| Mass Spectrometry | Mass-to-charge ratio analysis | High specificity, multiplexing capability | Lower throughput, requires specialized equipment |
Microdialysis Techniques for Real-Time Neurochemical Monitoring
In vivo microdialysis is a powerful technique that allows for the real-time monitoring of neurochemical changes in the brain of freely moving animals. biorxiv.orgnih.govnih.gov This method involves the implantation of a small, semi-permeable probe into a specific brain region. biorxiv.orgnih.gov A physiological solution is slowly perfused through the probe, and molecules from the brain's interstitial fluid diffuse across the membrane into the perfusate, which is then collected and analyzed. biorxiv.org
Microdialysis has been used in preclinical studies of this compound to assess the compound's effect on the dynamic changes in soluble Aβ levels in the brain's interstitial fluid. nih.gov This technique provides valuable information about the pharmacodynamics of the compound and its ability to engage its target in the central nervous system. nih.gov The use of high molecular weight cut-off membranes in microdialysis probes allows for the sampling of larger molecules like Aβ and tau. nih.govbiorxiv.org
Immunohistochemical and Biochemical Analyses of Brain Tissue
Biochemical analyses have been central to understanding the mechanism of action of this compound in preclinical studies. As a gamma-secretase modulator, its primary activity involves altering the cleavage of the amyloid precursor protein (APP) to modulate the production of different Aβ peptide species.
Biochemical Findings:
Research from Bristol-Myers Squibb has shown that this compound is a potent GSM. In preclinical species, treatment with this compound resulted in a significant, dose-dependent reduction of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there was an increase in the production of shorter, less aggregation-prone Aβ peptides, namely Aβ38 and Aβ37. This modulation of Aβ profiles is a key therapeutic strategy aimed at preventing the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. The IC50 for the reduction of Aβ42 by this compound has been reported to be 3.5 nM nih.gov.
Interactive Data Table: Effect of this compound on Aβ Peptides in Preclinical Models
| Compound | Target | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ38 | Effect on Aβ37 |
| This compound | Gamma-secretase | Decrease | Decrease | Increase | Increase |
This table summarizes the characteristic modulation of amyloid-beta peptide production by this compound as a gamma-secretase modulator.
Advanced Imaging Techniques for Amyloid Load Assessment in Vivo
The use of advanced imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), is a critical tool for assessing amyloid plaque burden in the brains of living animals and humans. These non-invasive methods allow for the longitudinal tracking of disease progression and the evaluation of therapeutic efficacy of anti-amyloid compounds.
However, specific studies employing these advanced imaging techniques to evaluate the in vivo effects of this compound on amyloid load in animal models of neurodegeneration have not been published in the public domain. While Bristol-Myers Squibb utilizes neuroimaging in their research and development to understand target engagement and pharmacodynamics of investigational medicines, specific data for this compound are not available bms.com. In principle, a successful GSM like this compound would be expected to lead to a reduction in amyloid plaque formation over time, which could be detectable by amyloid PET imaging.
Exploratory Studies in Non-Rodent Preclinical Species
The evaluation of novel therapeutic compounds in non-rodent species is a crucial step in preclinical development, as these animals can offer a more translational model to predict human pharmacokinetics and pharmacodynamics.
This compound has been evaluated in several non-rodent species, including dogs and monkeys. These studies have been important in demonstrating the consistent pharmacological effect of this GSM across different species.
Key Findings in Non-Rodent Species:
Pharmacodynamic Consistency: Studies in both dogs and monkeys have confirmed the findings from rodent models, showing that this compound effectively lowers Aβ42 and Aβ40 levels while increasing Aβ38 and Aβ37 in the cerebrospinal fluid (CSF).
Translational Value: The consistent profile of Aβ modulation across rats, dogs, and monkeys provides a strong basis for predicting the compound's effects in humans. This cross-species consistency is a critical factor in the decision to advance a compound into clinical trials.
While these studies have been instrumental in characterizing the pharmacological profile of this compound, detailed exploratory studies in non-rodent models of neurodegeneration, focusing on aspects like cognitive outcomes or detailed neuropathological changes beyond Aβ modulation, are not described in the available literature.
Comparative Analysis and Structure Activity Relationship Sar Studies
Comparative Pharmacology with Analogous γ-Secretase Modulators
γ-Secretase modulators (GSMs) are a class of small molecules designed to allosterically modulate the activity of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs aim to shift the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, at the expense of the more aggregation-prone Aβ42.
BMS-932481 emerged from an optimization program of a triazine hit and is a potent, orally bioavailable bicyclic pyrimidine (B1678525) GSM. In preclinical studies, BMS-932481 demonstrated robust, dose-dependent reductions of Aβ42 and Aβ40 in the plasma, brain, and cerebrospinal fluid (CSF) of various animal models.
A key aspect of the pharmacological profile of a GSM is its selectivity for modulating APP processing without inhibiting Notch cleavage. Preclinical data for BMS-932481 indicated a favorable selectivity profile, with no evidence of Notch-related toxicities at therapeutic doses. This selectivity is a critical differentiator from first-generation γ-secretase inhibitors.
The preclinical development of BMS-932481 provided evidence of its intended mechanism of action, showing a decrease in Aβ42 and Aβ40 with a concomitant increase in the shorter Aβ37 and Aβ38 fragments. This modulation of Aβ species without affecting the total Aβ production is the hallmark of a GSM.
The following is an illustrative data table based on the type of information typically found for compounds like BMS-932481. Please note that specific values for a direct comparison with the unavailable BMS-986133 cannot be provided.
Illustrative Preclinical Profile of a γ-Secretase Modulator| Parameter | BMS-932481 (Illustrative Data) |
|---|---|
| Aβ42 IC50 (in vitro) | Low nanomolar range |
| Aβ40 IC50 (in vitro) | Low nanomolar range |
| Aβ38 EC50 (in vitro) | Nanomolar range |
| Notch IC50 (in vitro) | >100-fold selectivity vs. Aβ42 |
| In vivo Aβ42 reduction (rodent brain) | Significant reduction at relevant doses |
| In vivo Notch-related toxicity | Not observed at efficacious doses |
The distinct pharmacological profile of a GSM like BMS-932481 is rooted in its allosteric binding to the γ-secretase complex. This binding induces a conformational change in the enzyme, altering the processive cleavage of APP. Instead of inhibiting the initial ε-cleavage, GSMs are thought to influence the subsequent carboxypeptidase-like trimming of the Aβ fragment, leading to the release of shorter, more soluble peptides. This mechanism preserves the physiological functions of γ-secretase in processing other substrates like Notch, thereby avoiding the associated toxicities.
However, the development of BMS-932481 was ultimately halted due to an insufficient safety margin in clinical trials, where dose-limiting liver toxicity was observed. This highlights a significant challenge in the development of GSMs: achieving a therapeutic window that balances potent Aβ42 reduction with a favorable safety profile. The lipophilicity of many potent GSMs has been implicated as a potential contributor to off-target effects and toxicity.
Elucidation of Structure-Activity Relationships for γ-Secretase Modulation
The development of potent and selective GSMs relies heavily on understanding the relationship between the chemical structure of a compound and its biological activity.
For the class of compounds to which BMS-932481 belongs, the bicyclic pyrimidine core is a key structural feature. The optimization from a triazine hit to this pyrimidine scaffold was crucial for improving potency and pharmacokinetic properties. Specific substitutions on this core structure were systematically explored to enhance activity and modulate physicochemical properties. For instance, the nature and position of aromatic and heterocyclic groups attached to the pyrimidine core were found to significantly influence both potency and metabolic stability.
The rational design of optimized GSMs like BMS-932481 involved a multi-parameter optimization approach. Key principles included:
Potency Enhancement: Introducing specific functional groups to maximize interactions with the allosteric binding site on the γ-secretase complex.
Selectivity Improvement: Fine-tuning the structure to ensure high selectivity for APP modulation over Notch inhibition.
Metabolic Stability: Modifying metabolically liable sites to improve the compound's half-life and reduce the formation of potentially toxic metabolites.
Physicochemical Properties: Balancing lipophilicity and polarity to achieve good oral bioavailability and brain penetration while minimizing off-target toxicities. The challenge of high lipophilicity leading to off-target effects was a significant hurdle for BMS-932481.
In Silico Modeling and Computational Chemistry Approaches
While specific in silico studies for this compound are not available, computational chemistry plays a vital role in the design and discovery of GSMs. These approaches are used to:
Homology Modeling: Construct three-dimensional models of the γ-secretase complex to visualize the binding site of modulators.
Molecular Docking: Predict the binding mode and affinity of newly designed compounds to the γ-secretase allosteric site. This helps in prioritizing compounds for synthesis and testing.
Pharmacophore Modeling: Identify the key chemical features and their spatial arrangement required for potent GSM activity. This information guides the design of novel scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Studies: Develop mathematical models that correlate the chemical structure of compounds with their biological activity, aiding in the prediction of potency for new analogues.
ADMET Prediction: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of compounds at an early stage, helping to flag potential liabilities.
These computational tools are integral to the iterative process of drug design, enabling a more rational and efficient exploration of chemical space to identify promising GSM candidates.
Ligand-Protein Docking and Molecular Dynamics Simulations of GSM-γ-Secretase Interactions
Ligand-protein docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets at an atomic level. For GSMs, these techniques are essential for elucidating their mechanism of action, as the precise binding sites and allosteric effects on the γ-secretase complex remain areas of intense investigation. nih.govnih.gov
Ligand-Protein Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. In the context of GSMs, docking studies are used to place molecules like this compound into the three-dimensional structure of γ-secretase. Although a specific docking model for this compound is not publicly available, research on related compounds provides a framework for understanding these interactions. For instance, studies on the γ-secretase inhibitor (GSI) BMS-708163, a structurally related arylsulfonamide, have successfully used photoaffinity labeling combined with computational modeling to map its binding site. nih.govnih.gov These studies revealed that a BMS-708163-based photoprobe binds to the residue Leucine 282 (L282) of presenilin-1 (PS1), the catalytic subunit of the enzyme. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to observe the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes induced in the enzyme, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov MD simulations of the BMS-708163/γ-secretase complex were consistent with the experimental finding of photo-insertion at L282. nih.gov Computational studies on other classes of GSMs suggest that they may bind to sites formed between the transmembrane domains of PS1 (such as TM2 and TM5) and the amyloid precursor protein (APP) substrate. nih.gov This interaction is thought to stabilize the enzyme-substrate complex, preventing the early release of longer, more pathogenic amyloid-beta (Aβ) peptides and promoting further processing to shorter, less harmful forms. nih.gov
Interactive Table: Key Regions and Residues in γ-Secretase Targeted by Modulators and Inhibitors
| Compound Class/Example | Interacting Component | Key Residues/Domains | Computational Method |
|---|---|---|---|
| Arylsulfonamide GSI (BMS-708163) | Presenilin-1 (PS1-NTF) | L282 | Photoaffinity Labeling & MD Simulation nih.govnih.gov |
| Pyridopyrazine-1,6-dione GSMs | PS1-NTF & APP-C83-TM | Tyr115 (PS1), Interface of PS1-TM2 & PS1-TM5 | Docking & Binding Affinity Calculation nih.gov |
Predictive Modeling for Novel GSM Analog Development
Predictive modeling combines data from SAR studies with computational algorithms to forecast the biological activity of novel, un-synthesized molecules. This approach accelerates the drug development cycle by prioritizing the synthesis of compounds with the highest probability of success.
Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. For GSMs, the goal is to enhance potency in reducing Aβ42 levels, improve selectivity over other γ-secretase substrates like Notch, and optimize pharmacokinetic properties. researchgate.netrupress.org For example, SAR studies on BMS-906024, a GSI with a benzodiazepine (B76468) core, demonstrated the critical importance of stereochemistry at specific positions and showed that while certain modifications were detrimental, others, such as replacing a primary amide with secondary amides, were well-tolerated and maintained high potency. nih.gov
Predictive Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. Computational analyses of diverse GSMs have identified several key molecular descriptors that correlate with potency:
Molecular Size and Hydrophobicity: Larger, more hydrophobic molecules tend to exhibit stronger, nonspecific binding. nih.govacs.org
Polarizability: This property contributes to the stabilization of the GSM in the binding pocket. nih.gov
Hydrogen Bond Acceptors: The number of hydrogen bond acceptor sites is a significant factor in binding affinity. acs.org
Desolvation Energy: A smaller energy penalty for removing the molecule from its solvent environment (desolvation) is favorable for binding. acs.org
By optimizing these parameters, predictive models can guide medicinal chemists in designing next-generation GSM analogs. The development of second-generation GSMs, which include both non-steroidal anti-inflammatory drug (NSAID)-derived carboxylic acids and non-NSAID heterocyclic chemotypes, has led to compounds with significantly improved potency and brain availability compared to earlier candidates. researchgate.net These advanced compounds are the direct result of iterative cycles of design, synthesis, and testing, informed by predictive modeling and detailed SAR analysis.
Interactive Table: Physicochemical Descriptors for Predictive GSM Modeling
| Descriptor | Influence on Potency | Rationale |
|---|---|---|
| Molecular Size | Increases | Favors nonspecific binding to multiple modulatory sites. nih.govacs.org |
| Hydrophobicity | Increases | Enhances binding within the transmembrane domains of the enzyme complex. nih.gov |
| Polarizability | Increases | Stabilizes the semi-open, active conformation of γ-secretase. nih.gov |
| Number of H-Bond Acceptors | Increases | Provides specific interaction points to anchor the molecule in its binding site. acs.org |
Methodological Innovations and Future Research Directions for Bms 986133
Advancements in In Vitro Systems for γ-Secretase Research
Recent advancements in in vitro systems have significantly enhanced the study of γ-secretase and its modulation. High-throughput screening (HTS) assays, utilizing fluorogenic substrates and endogenously expressed γ-secretase in cell lines like HEK293T, enable rapid assessment of compound activity and can be adapted to evaluate cross-species effects using mouse and Drosophila γ-secretase hodoodo.com. This allows for efficient preliminary screening before more resource-intensive in vivo studies.
Furthermore, cell-based reporter gene assays have been developed to quantitatively measure γ-secretase-mediated cleavage of specific substrates, such as APP-C99 and Notch, using systems like Gal4 promoter-driven firefly luciferase reporters in HEK293 cells. These assays are instrumental in determining the selectivity of GSMs like BMS-986133 towards APP over other γ-secretase substrates, thereby minimizing potential off-target effects.
The use of induced pluripotent stem cells (iPSCs) derived from AD patients represents a significant leap forward. These models provide tissue-specific cells with the human genotype, allowing researchers to characterize the effects of compounds like this compound on Aβ42 production, tau proteostasis, and gene expression changes through RNA sequencing. Such human-relevant cellular models offer a more accurate representation of disease pathology and drug response than traditional cell lines.
Moreover, cryo-electron microscopy (cryo-EM) has provided unprecedented molecular insights into the structure of the γ-secretase complex when bound to substrates like Notch and APP. These high-resolution structures offer a foundational understanding of γ-secretase function and regulation, which is invaluable for the rational design of more substrate-specific modulators and for optimizing compounds like this compound. Studies on membrane lipid remodeling, for instance, using very long-chain fatty acids like erucic acid, have also shown that membrane composition can directly influence γ-secretase processivity and Aβ generation in cell-free and cellular models, opening new avenues for understanding and modulating γ-secretase activity.
Development of Advanced Animal Models for Amyloid-β Research
The development of sophisticated animal models has been pivotal in advancing amyloid-β research and evaluating the efficacy of GSMs such as this compound. Transgenic mouse models, particularly those overexpressing Familial Alzheimer's disease (FAD)-related human APP mutations, are widely utilized. Examples include APP/PS1 double transgenic models, such as the 5XFAD mice, which exhibit rapid amyloid plaque formation and increased Aβ42 production, closely mimicking aspects of human AD pathology. Other commonly employed models include Tg2576 and 3xTg mice. The application of comprehensive transgenic techniques, including knockouts and knock-ins, has further refined these models.
Beyond rodents, other animal models offer unique advantages. Drosophila Melanogaster and Caenorhabditis Elegans serve as valuable genetic research tools due to their short life cycles and ease of genetic manipulation, although they may not fully recapitulate the behavioral complexities of neurodegeneration. Dog models are considered advantageous due to their natural formation of amyloid plaques similar to humans and the feasibility of behavioral evaluations. Non-human primates are also employed, with models induced by Aβ injection, streptozotocin, hyperphosphorylated tau, and genetic engineering providing diverse platforms for study. The consistent pharmacological effects of this compound observed across rats, dogs, and monkeys highlight the translational relevance of these diverse preclinical models caymanchem.comnih.govwikipedia.org. Furthermore, research into the impact of different mouse strain backgrounds on Aβ clearance underscores the importance of careful model selection for robust and reproducible findings.
Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate GSM Effects
The integration of omics technologies, specifically proteomics and metabolomics, offers powerful tools to comprehensively elucidate the effects of GSMs like this compound. By analyzing changes in protein and metabolite profiles, these technologies can provide deep insights into the mechanism of action and potential broader biological impacts of the compounds.
For instance, proteomics and metabolomics can be applied to cerebrospinal fluid (CSF) samples from animal models to identify specific biomarkers and understand the systemic effects of GSM treatments. APLP1 has already been identified as a CSF biomarker that can indicate the effect of gamma-secretase modulator treatment.
RNA sequencing (RNAseq) is another critical omics technology that can be integrated to assess transcriptional changes induced by GSMs. Studies using iPSC-derived neurons from AD patients have shown that γ-secretase modulators generally leave the transcriptional balance of the cells largely unaffected, in contrast to γ-secretase inhibitors which cause drastic gene expression changes due to Notch inhibition. This suggests a more favorable safety profile for GSMs at the transcriptional level. The comprehensive data generated by these omics approaches can help in identifying both on-target and potential off-target effects, guiding the optimization of this compound and future GSM candidates.
Application of Artificial Intelligence and Machine Learning in GSM Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming drug discovery and optimization, offering significant potential for accelerating the development of GSMs like this compound. These technologies are instrumental in various stages, from elucidating protein structure and function to hit identification and lead optimization.
Quantitative Structure-Activity Relationships (QSARs) are advanced computational tools that leverage AI/ML to understand molecular mechanisms and predict compound potency. Neural network optimization, for example, has proven effective in fitting descriptors to predict the activity of γ-secretase modulators. Machine learning algorithms, including support vector machines (SVMs), random forests (RFs), artificial neural networks (ANNs), and deep neural networks (DNNs), are widely employed in ligand-based virtual screening to efficiently identify potentially active compounds and pinpoint key molecular features correlated with biological activity.
Opportunities for Further Preclinical Investigations of this compound's Broader Biological Impact
While this compound has been primarily investigated for its selective reduction of Aβ1-42 production, significant opportunities exist for further preclinical investigations into its broader biological impact. Understanding these additional effects is crucial for fully characterizing the compound's therapeutic potential and identifying any unforeseen interactions within complex biological systems.
One key area for further exploration is the physiological role and potential benefits of the shorter Aβ peptides (Aβ1-38 and Aβ1-37) whose production is increased by this compound caymanchem.comnih.govwikipedia.org. Investigating whether these shorter peptides actively contribute to hindering the aggregation of Aβ1-42 or possess other beneficial functions could provide deeper insights into the therapeutic mechanism of GSMs.
Beyond amyloid processing, preclinical studies could delve into the potential of GSMs to mitigate other aspects of AD pathology, such as neuroinflammation and the levels of phosphorylated tau, which are significant hallmarks of the disease caymanchem.com. Given that inflammatory responses are an invariable characteristic of AD pathogenesis, exploring the anti-inflammatory properties of this compound would be highly relevant.
The interaction of this compound with membrane lipid remodeling also presents an intriguing area for further research. As membrane thickness and lipid composition can influence γ-secretase processivity and Aβ generation, a detailed investigation into how this compound might interact with or be influenced by cellular membrane properties could reveal novel regulatory mechanisms and optimize its activity.
Finally, while AD remains the primary focus, exploring the potential for repurposing this compound in other conditions where γ-secretase or Aβ modulation might play a role could uncover additional therapeutic applications.
Strategic Directions for Next-Generation γ-Secretase Modulator Research
Building upon the insights gained from compounds like this compound, strategic directions for next-generation γ-secretase modulator research are focusing on enhancing selectivity, improving drug-like properties, and exploring novel mechanisms of action.
A promising strategic direction involves the development of "γ-secretase allosteric stabilizers" (GSAS). These compounds are designed to stabilize the proteinase-substrate complex, thereby increasing the processivity of substrate cleavage and specifically favoring the generation of shorter Aβ forms. This approach aims to avoid the mechanism-based side effects that plagued earlier γ-secretase inhibitors and to differentiate from first-generation GSMs that primarily focused on Aβ42 lowering.
Leveraging the detailed cryo-EM structures of the γ-secretase complex with its various substrates offers an unprecedented opportunity for rational drug design. This structural information can guide the development of more substrate-specific modulators, ensuring that only the desired APP cleavage is modulated without affecting other crucial γ-secretase substrates like Notch.
Another strategic focus is on developing GSMs that can directly reverse the effects of presenilin mutations on APP processing, particularly for familial forms of AD. This targeted approach addresses the root cause of early-onset AD by correcting the impaired processivity of mutated γ-secretase. Additionally, investigating GSMs with complementary properties, such as antioxidant activity, could offer multi-faceted therapeutic benefits.
The shift from empirical screening to mechanism-based design is paramount. A deeper understanding of the precise binding sites and molecular mechanisms of modulation will enable the development of highly selective and potent next-generation GSMs. Ultimately, the strategic goal is to develop agents that can effectively suppress neurodegeneration and prevent the onset or progression of AD, particularly in pre-symptomatic or early-stage patients caymanchem.com.
Q & A
Q. What is the mechanism of action of BMS-986133 as a γ-secretase modulator (GSM) in modulating amyloid-beta (Aβ) peptide profiles?
Q. How should researchers design preclinical experiments to evaluate the pharmacodynamic effects of this compound on Aβ peptides in central nervous system compartments?
Cross-species studies (rats, monkeys) using single-dose or time-course designs with intravenous administration are critical to minimize interanimal variability. Include lumbar catheterization for simultaneous plasma and CSF sampling to assess brain penetration (e.g., brain-to-plasma ratios) and dose-dependent Aβ changes. Longitudinal sampling (e.g., 0–72 hours post-dose) captures transient effects, such as the 75% reduction in Aβ1-42 observed in monkeys at 12–24 hours .
Q. What are the key methodological challenges in quantifying Aβ peptide changes induced by this compound?
Researchers must standardize immunoassays (e.g., ELISA) to differentiate Aβ isoforms (Aβ1-42, Aβ1-40, etc.) and account for matrix effects in CSF or brain homogenates. Normalize data to total Aβ levels to distinguish absolute vs. relative changes, as this compound preserves total Aβ despite isoform shifts . Include vehicle-treated controls to baseline-correct for natural Aβ fluctuations.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Aβ peptide dynamics (e.g., decreased Aβ1-42 vs. unchanged total Aβ) in GSM studies?
Statistical methods like multivariate analysis or dose-response modeling can disentangle isoform-specific effects. For example, this compound reduces Aβ1-42 by ~75% but increases Aβ1-37 by 8-fold in monkeys, resulting in conserved total Aβ. This suggests compensatory redistribution rather than net Aβ reduction. Researchers should report both absolute concentrations and relative ratios of Aβ species to capture these dynamics .
Q. What experimental approaches validate target engagement of this compound in complex biological systems?
Use structural analogs (e.g., BMS-932481) with similar potency (IC50 ~50 nM) as positive controls to confirm γ-secretase modulation . Pair in vitro dose-response curves with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (e.g., plasma concentrations) with Aβ changes. Include brain tissue analysis to confirm CNS penetration, as seen in rats with brain-to-plasma ratios of 0.23 .
Q. How do species-specific differences in this compound pharmacokinetics impact translational research?
Rats and monkeys show similar PK/PD relationships, but interspecies variability in drug metabolism requires allometric scaling for human dose predictions. For example, this compound’s brain penetration and Aβ modulation in monkeys align with rat data, but safety margins in humans may differ due to off-target effects . Researchers should integrate species-specific physiologically based PK models and toxicity screens early in development.
Q. What methodological refinements address the limitations of preclinical Aβ data in predicting clinical outcomes?
Incorporate multi-omics approaches (e.g., proteomics, transcriptomics) to identify biomarkers beyond Aβ, such as neuroinflammatory markers or synaptic proteins. Longitudinal studies in transgenic animal models (e.g., APP/PS1 mice) can assess functional outcomes (e.g., cognitive deficits) alongside Aβ changes. However, note that this compound’s failure in clinical trials despite preclinical efficacy underscores the need for robust safety profiling .
Data Analysis and Contradiction Management
Q. How should researchers analyze dose-dependent Aβ fluctuations in this compound studies?
Apply non-linear regression to dose-response data (e.g., GraphPad Prism) to calculate EC50 values for Aβ isoform shifts. For time-course data, use mixed-effects models to account for intra-subject variability, as seen in monkey studies where fecal reabsorption caused secondary exposure spikes . Visualize results with heatmaps or radar plots to compare isoform trajectories across doses.
Q. What statistical frameworks resolve discrepancies between in vitro and in vivo efficacy of this compound?
Bayesian hierarchical models can integrate in vitro IC50 data (e.g., 53.5 nM in H4-APPsw cells) with in vivo exposure metrics (e.g., CSF drug levels) to predict Aβ modulation. Sensitivity analysis identifies critical parameters (e.g., brain penetration efficiency) that explain gaps between cellular and whole-animal responses .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
